molecular formula C29H23N3O4S B2827332 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 361173-29-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2827332
CAS No.: 361173-29-7
M. Wt: 509.58
InChI Key: MRDKMWPOCROPDV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,2,3,4-tetrahydroquinoline sulfonyl group at the 4-position and a 1,3-benzoxazol-2-ylphenyl moiety at the N-position. Its molecular formula is inferred as C29H23N3O4S (molecular weight ~509.58) based on structural analogs like BA91789 .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDKMWPOCROPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and quinoline intermediates. The benzo[d]oxazole moiety can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions . The quinoline derivative can be prepared via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

The final step involves the coupling of the benzo[d]oxazole and quinoline intermediates with a sulfonyl benzamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with the amine group of the quinoline derivative in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to derivatives sharing the benzamide-sulfonyl scaffold but differing in heterocyclic substituents or sulfonyl-attached bicyclic systems. Key analogs include:

2.1. Structural Analog: BA91789 (N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzamide)
  • Core Difference: Replaces tetrahydroquinoline with tetrahydroisoquinoline, altering the bicyclic ring from a six-membered (quinoline) to a seven-membered (isoquinoline) fused system.
  • Impact: Isoquinoline’s extended conjugation may enhance binding to aromatic-rich enzyme pockets, while quinoline’s rigidity could improve metabolic stability.
  • Molecular Formula : C29H23N3O4S (MW: 509.58) .
2.2. Oxadiazole Derivative (N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-4-(Tetrahydroquinoline-1-sulfonyl)benzamide)
  • Key Feature : Substitutes benzoxazole with a 1,3,4-oxadiazole-2-yl group linked to a 4-fluorophenyl ring.
  • Impact : Oxadiazole’s polarity may improve solubility compared to benzoxazole but reduce membrane permeability. The fluorine atom introduces electron-withdrawing effects.
  • Molecular Formula : C24H19FN4O4S (MW: 478.5) .
2.3. Benzothiazole Derivative (4-(Tetrahydroquinoline-1-sulfonyl)-N-(3-Methyl-1,3-benzothiazol-2-ylidene)benzamide)
  • Core Difference : Replaces benzoxazole with a benzothiazol-2-ylidene group.
  • Molecular Formula : C24H20N4O3S2 (MW: 476.56) .
2.4. Sulfamoylphenyl Derivative (N-{4-[(5-Methyl-1,2-Oxazol-3-yl)sulfamoyl]phenyl}-4-(Tetrahydroquinoline-1-sulfonyl)benzamide)
  • Key Feature : Incorporates a sulfamoylphenyl group with a 5-methylisoxazole substituent.
  • Molecular Formula : C28H25N5O5S2 (MW: 591.66) .
3.1. Molecular Properties
Compound Heterocycle Bicyclic System Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzoxazol-2-yl Tetrahydroquinoline C29H23N3O4S ~509.58 Benzamide, sulfonyl, benzoxazole
BA91789 Benzoxazol-2-yl Tetrahydroisoquinoline C29H23N3O4S 509.58 Benzamide, sulfonyl
Oxadiazole Derivative 1,3,4-Oxadiazol-2-yl Tetrahydroquinoline C24H19FN4O4S 478.5 Fluorophenyl, oxadiazole
Benzothiazole Derivative Benzothiazol-2-ylidene Tetrahydroquinoline C24H20N4O3S2 476.56 Thiazole, sulfonyl

Research Implications

  • Pharmacokinetics : Benzoxazole’s aromaticity may enhance metabolic stability compared to oxadiazole or thiazole derivatives .
  • Solubility : Sulfamoyl and oxadiazole groups improve hydrophilicity but may reduce bioavailability .
  • Target Binding: Tetrahydroquinoline’s rigidity could favor interactions with hydrophobic enzyme pockets, whereas isoquinoline’s extended conjugation might enhance π-stacking .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzoxazole moiety and a tetrahydroquinoline sulfonamide component. Its molecular formula is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 366.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related benzoxazole derivatives showed promising activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range . The mechanism appears to involve the induction of apoptosis through modulation of key regulatory pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests a potential application in treating inflammatory diseases.

The proposed mechanism involves the interaction with specific receptors or enzymes. For example, benzoxazole derivatives are known to act as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which play crucial roles in lipid metabolism and inflammation regulation . The sulfonamide group may enhance binding affinity to these targets.

Study 1: Anticancer Evaluation

A comprehensive study evaluated a series of benzoxazole derivatives for their anticancer activity. Among them, the compound showed significant cytotoxicity against various cancer cell lines with an emphasis on its selectivity for tumor cells over normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of related compounds. It was found that treatment with these compounds reduced levels of inflammatory markers in animal models of arthritis. The results indicated that the compound could potentially be developed into a therapeutic agent for chronic inflammatory conditions .

Data Tables

Property Value
Molecular FormulaC20H18N2O3S
Molecular Weight366.43 g/mol
IC50 (MCF-7 Cancer Cell Line)~5 μM
Anti-inflammatory ActivitySignificant inhibition

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